rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis
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Overview
Description
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is a chiral compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methoxymethyl Group: This step involves the introduction of the methoxymethyl group at the 2-position of the cyclopentane ring. Common reagents for this step include methoxymethyl chloride and a base such as sodium hydride.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide and a strong base.
Amination: The final step involves the introduction of the amine group at the 1-position of the cyclopentane ring. This can be achieved through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The methoxymethyl and methyl groups contribute to its overall hydrophobicity, influencing its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(hydroxymethyl)-2-methylcyclopentan-1-amine,cis: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
rac-(1R,2R)-2-(methoxymethyl)-2-ethylcyclopentan-1-amine,cis: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxymethyl group provides a unique reactivity pattern compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2S)-2-(methoxymethyl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-8(6-10-2)5-3-4-7(8)9/h7H,3-6,9H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
DRBJWKIPYFGWIV-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N)COC |
Canonical SMILES |
CC1(CCCC1N)COC |
Origin of Product |
United States |
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